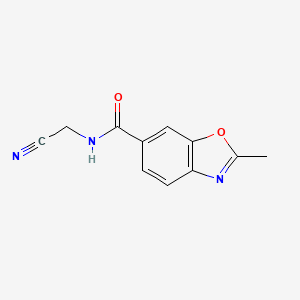

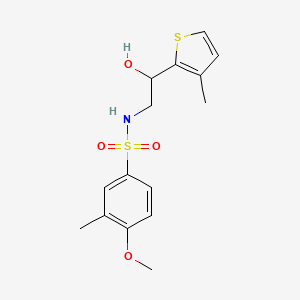

![molecular formula C8H8N4OS B2945555 3-Aminothieno[2,3-b]pyridine-2-carbohydrazide CAS No. 890095-19-9](/img/structure/B2945555.png)

3-Aminothieno[2,3-b]pyridine-2-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-Aminothieno[2,3-b]pyridine-2-carbohydrazide” is a chemical compound that has been studied for its potential applications in various fields . It belongs to a class of compounds known as thienopyridines, which have attracted interest due to their beneficial effects in the treatment of many diseases .

Synthesis Analysis

The synthesis of “3-Aminothieno[2,3-b]pyridine-2-carbohydrazide” involves several steps. For instance, one study showed that primary 3-aminothieno[2,3-b]pyridine-2-carboxamides react with ortho-formylbenzoic acid, leading to products of linear cyclization . The direction of cyclization depends on the type of substituent at the amide nitrogen atom .Molecular Structure Analysis

The molecular formula of “3-Aminothieno[2,3-b]pyridine-2-carbohydrazide” is C8H9N4OS . Its average mass is 193.226 Da and its monoisotopic mass is 193.030975 Da .Chemical Reactions Analysis

One study presented a noncatalyzed, regio- and stereoselective hypochlorite oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides . The oxidation proceeded by different mechanistic pathways, and different products were formed, depending on the nature of solvents used .科学的研究の応用

Synthesis and Functionalization

Synthesis of Functionalized Thieno[2,3-b]pyridines

3-Aminothieno[2,3-b]pyridine-2-carboxamides have been utilized as precursors for various synthetic transformations. For instance, they react with chloroacetyl chloride to produce 3-(chloroacetylamino)thieno[2,3-b]pyridine-2-carboxamides, which upon treatment with sodium azide yield 3(azidoacetylamino)thieno[2,3-b]pyridine-2-carboxamides. Furthermore, the reaction of 3(chloroacetylamino)thieno[2,3-b]pyridine-2-carboxamides with sulfur and amines has led to the formation of new monothiooxamides (Lukina, Stolyarova, & Dotsenko, 2017).

Heterocyclic Compounds Synthesis

Synthesis of Pyrido[3',2'4,5]thieno[3,2-d]-[1,3,2]diazaphosphorine Derivatives

The refluxing of 3-aminothieno[2,3-b]pyridine-2-carboxamides with P4S10 in dry pyridine has been demonstrated to yield substituted 2-mercapto-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d][1,3,2]diazaphosphorin-4(1H)-one-2-thiones and/or -2,4(1H)-dithiones as 1:1 complexes with pyridine (Dotsenko & Krivokolysko, 2013).

Synthesis of Novel Polycyclic Compounds Containing Thieno[2′,3′5,6]pyrimido[2,1-a]isoindole Fragment

The reaction of partially saturated derivatives of 3-aminothieno[2,3-b]pyridine-2-carboxamide with phthalic anhydride in acetic acid or DMF on heating leads to the formation of thieno[2′,3′:5.6]pyrimido[2,1-a]isoindole derivatives fused with a pyridine or quinoline core. Notably, one of the obtained compounds exhibits pronounced UV fluorescence (Dotsenko et al., 2021).

Oxidative Transformations

Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series

The noncatalyzed, regio- and stereoselective hypochlorite oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides has led to different products depending on the nature of solvents used. The study discusses the mechanism, product structure, kinetics and dynamics of intramolecular processes, and the biological activity of the products (Stroganova et al., 2021).

Heterocyclic Synthesis

Synthesis of Methyl 3-Azidothieno[2,3-b]pyridine-2-carboxylates

The preparation of new substituted methyl 3-azidothieno[2,3-b]pyridine carboxylates through azotization of methyl 3-aminothieno[2,3-b]pyridine followed by treatment with sodium azide has been described. Furthermore, Huisgen’s 1,3-dipolar cycloaddition between substituted alkynes and the prepared azides has led to the formation of methyl 1,2,3-triazolo-thieno[2,3-b]pyridine carboxylates (Chaouni, Aadil, Djellal, & Kirsch, 2014).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-aminothieno[2,3-b]pyridine-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4OS/c9-5-4-2-1-3-11-8(4)14-6(5)7(13)12-10/h1-3H,9-10H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUWZLWNYPMYNNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SC(=C2N)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminothieno[2,3-b]pyridine-2-carbohydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2945477.png)

![[1-(Pyridin-4-ylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2945481.png)

![N-(4-fluoro-2-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2945487.png)

![6-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)butanoylamino]hexanoic acid](/img/structure/B2945489.png)

![2-[(4-Methoxybenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B2945490.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2945493.png)